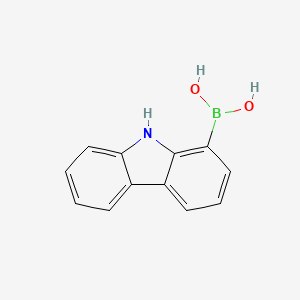

9H-Carbazol-1-ylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Significant progress has been made in synthesizing carbazole derivatives through C-H bond activation, a method that streamlines the production of functionalized materials. This technique is particularly relevant for creating compounds with photovoltaic, biomedical imaging, and fluorescent polymer applications. A synthetic method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles involving a palladium-catalyzed coupling reaction of 1,4-dimethyl-9H-carbazole-6-boronic acids and (hetero)aryl halides is described .Molecular Structure Analysis

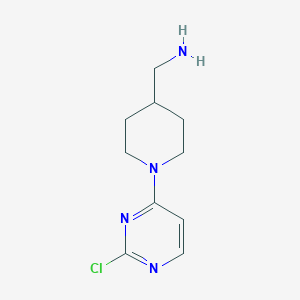

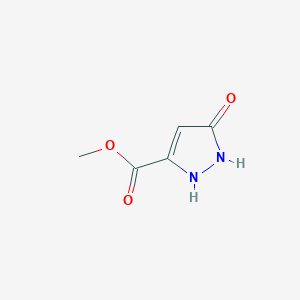

The molecular formula of 9H-Carbazol-1-ylboronic acid is C12H10BNO2 . The average mass is 211.024 Da and the Monoisotopic mass is 211.080460 Da .Chemical Reactions Analysis

9H-Carbazol-1-ylboronic acid derivatives are significant in the development of donor-acceptor (D-A) type materials for light-emitting applications, such as organic light-emitting diodes (OLEDs). These materials are characterized by their bipolar charge transport properties, which are pivotal for enhancing the performance of OLEDs.Physical And Chemical Properties Analysis

9H-Carbazol-1-ylboronic acid is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C12H10BNO2 .科学的研究の応用

Biotechnological Products and Process Engineering

9H-Carbazole and its derivatives are useful for versatile pharmacological applications. To obtain different derivatives of 9H-Carbazole, 24 isolates of biphenyl-utilizing bacteria have been investigated regarding their ability to produce hydroxylated 9H-Carbazole metabolites .

Pharmaceutical Applications

9H-Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities. 9H-Carbazole itself was found to be an inhibitor of angiogenesis and inflammation. Furthermore, 9H-Carbazole is a basic structural element of a variety of naturally active and synthetic compounds with a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Safety and Hazards

特性

IUPAC Name |

9H-carbazol-1-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUUHLXAZCECMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-1-ylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)